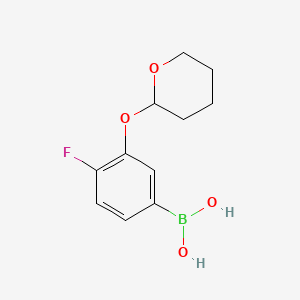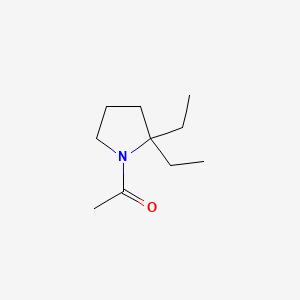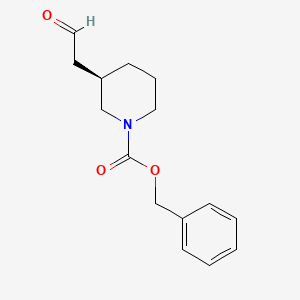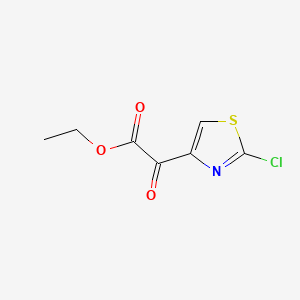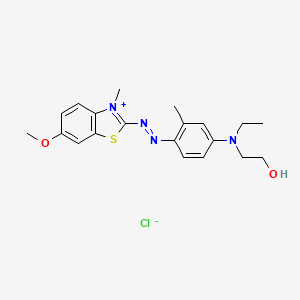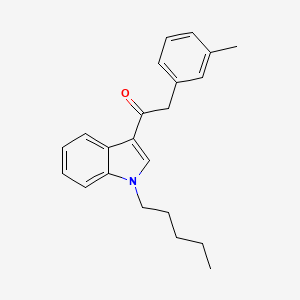
2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 251 isómero 3-metilfenilo: es un cannabinoide sintético que pertenece a la serie de compuestos JWH. Es un potente agonista de los receptores CB1 y CB2, que son los principales objetivos del sistema endocannabinoide . Este compuesto es estructuralmente similar a JWH 251, pero difiere en que tiene el grupo metilo en la posición 3 del grupo fenilo . Se ha identificado como un adulterante en mezclas de hierbas y se utiliza principalmente con fines forenses .
Mecanismo De Acción
El isómero 3-metilfenilo JWH 251 ejerce sus efectos actuando como un agonista en los receptores CB1 y CB2 . Estos receptores son parte del sistema endocannabinoide, que juega un papel crucial en la regulación de diversos procesos fisiológicos, como el dolor, el estado de ánimo, el apetito y la memoria . El compuesto se une a estos receptores con alta afinidad, lo que lleva a la activación de las vías de señalización aguas abajo que median sus efectos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del isómero 3-metilfenilo JWH 251 implica la reacción del ácido 1-pentil-1H-indol-3-carboxílico con cloruro de 3-metilfenilacetilo en presencia de una base como la trietilamina . La reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego mediante cromatografía en columna para obtener el compuesto deseado con alta pureza .
Métodos de producción industrial: el proceso de síntesis se puede escalar optimizando las condiciones de reacción y utilizando cantidades mayores de reactivos y disolventes .
Análisis De Reacciones Químicas
Tipos de reacciones: El isómero 3-metilfenilo JWH 251 se somete a diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Reactivos de sustitución aromática electrófila como halógenos, agentes nitrantes y agentes sulfonantes.
Principales productos formados:
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
El isómero 3-metilfenilo JWH 251 tiene varias aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Compuestos similares:
JWH 251: El compuesto padre, que tiene el grupo metilo en la posición 2 del grupo fenilo.
JWH 250: Un compuesto relacionado con un grupo metoxi en la posición 2 del grupo fenilo.
JWH 203: Un compuesto con un grupo cloro en la posición 2 del grupo fenilo.
JWH 249: Un compuesto con un grupo bromo en la posición 2 del grupo fenilo.
Singularidad: El isómero 3-metilfenilo JWH 251 es único debido a la posición del grupo metilo en el anillo fenilo, lo que puede influir en su afinidad de unión y selectividad para los receptores cannabinoides . Esta variación estructural puede dar como resultado diferentes propiedades farmacológicas en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-(1-pentylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-3-4-7-13-23-16-20(19-11-5-6-12-21(19)23)22(24)15-18-10-8-9-17(2)14-18/h5-6,8-12,14,16H,3-4,7,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMIYWJJSIRLSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017294 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-88-9 |
Source


|
| Record name | JWH-251 3-Methylphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
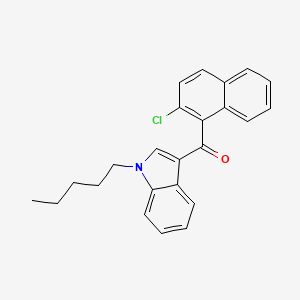
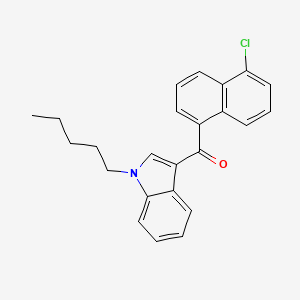
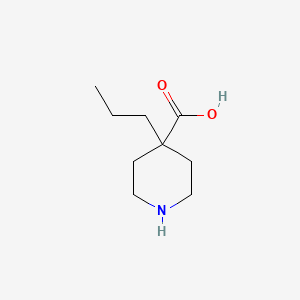
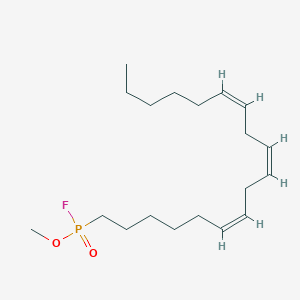
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
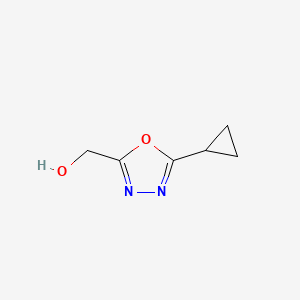
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/new.no-structure.jpg)
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
